molecular formula C8H7Cl2NO2 B13670576 Methyl 4,6-dichloro-5-methylnicotinate

Methyl 4,6-dichloro-5-methylnicotinate

Cat. No.: B13670576
M. Wt: 220.05 g/mol
InChI Key: DMWFUFYCVMLRHQ-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-5-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dichloro-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dichloro-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-5-methylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield 4,6-dichloro-5-methylnicotinic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

The major products formed from these reactions include substituted derivatives, oxides, reduced forms, and the corresponding acid from hydrolysis.

Scientific Research Applications

Methyl 4,6-dichloro-5-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,6-dichloro-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used for its vasodilatory effects.

    Ethyl 4,6-dichloro-5-methylnicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 4,6-dichloro-5-methylnicotinate is unique due to the presence of two chlorine atoms and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 4,6-dichloro-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3

InChI Key

DMWFUFYCVMLRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)C(=O)OC)Cl

Origin of Product

United States

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